molecular formula C9H13N3 B13261782 4-(4-Piperidinyl)-pyridazine

4-(4-Piperidinyl)-pyridazine

Cat. No.: B13261782
M. Wt: 163.22 g/mol
InChI Key: XFYJXZSOIPHILE-UHFFFAOYSA-N
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Description

4-(4-Piperidinyl)-pyridazine is a heterocyclic compound that features a pyridazine ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Piperidinyl)-pyridazine typically involves the reaction of pyridazine derivatives with piperidine under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents. For instance, the reaction of 4-chloropyridazine with piperidine in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Piperidinyl)-pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridazine derivatives with nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce various functionalized pyridazine derivatives .

Scientific Research Applications

4-(4-Piperidinyl)-pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Piperidinyl)-pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-(4-Piperidinyl)-pyridazine is unique due to its combined pyridazine and piperidine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-piperidin-4-ylpyridazine

InChI

InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-12-7-9/h3,6-8,10H,1-2,4-5H2

InChI Key

XFYJXZSOIPHILE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN=NC=C2

Origin of Product

United States

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